Differential Inhibition of EGFR vs. HER2 at a Standardized 10 µM Concentration
At a uniform test concentration of 10 µM, EGFR/HER2-IN-12 achieves 81% inhibition of EGFR and 51% inhibition of HER2 [1]. This ~1.6-fold preference for EGFR over HER2 contrasts with lapatinib, which exhibits nearly equipotent inhibition (IC50 values of 8.41 nM for EGFR and 9.41 nM for HER2 in enzymatic assays) [2]. The divergent EGFR/HER2 inhibition ratio may translate to distinct downstream signaling modulation, making EGFR/HER2-IN-12 a differentiated tool for dissecting EGFR-dominant vs. HER2-dominant signaling networks.
| Evidence Dimension | Kinase inhibition percentage at 10 µM |
|---|---|
| Target Compound Data | EGFR: 81% inhibition; HER2: 51% inhibition at 10 µM |
| Comparator Or Baseline | Lapatinib: IC50 EGFR = 8.41 nM, HER2 = 9.41 nM (enzymatic assay; ratio ≈ 0.89) |
| Quantified Difference | EGFR/HER2-IN-12 shows ~1.6-fold EGFR preference vs. lapatinib's ~0.89-fold (nearly equipotent) |
| Conditions | Isolated kinase inhibition assays; compound concentration 10 µM for EGFR/HER2-IN-12; IC50 determination for lapatinib |
Why This Matters
A skewed inhibition ratio may provide selective suppression of EGFR-driven proliferation while partially sparing HER2-dependent normal tissues, a profile not achievable with equipotent dual inhibitors.
- [1] Milik SN, et al. Eur J Med Chem. 2018 Jul 15;155:316-336. View Source
- [2] Hao S, et al. Design, synthesis and biological evaluation of novel quinazoline-derived EGFR/HER-2 dual-target inhibitors. Bioorg Chem. 2024 Oct;151:107686. (Reports lapatinib IC50 values used as comparator). View Source
